N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules. The presence of carbamoyl and phenyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, which is then further reacted under controlled conditions to yield the final product. The overall yield of this synthetic route can be optimized to achieve high efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to ensure safety, cost-effectiveness, and high yield. The use of non-toxic solvents and reagents, as well as the implementation of efficient purification techniques, are crucial for large-scale synthesis . The industrial production methods may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and other pharmaceuticals.
4-aminobenzoylbenzamide: An intermediate in the production of Pigment Yellow 181.
Uniqueness
N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C18H14N4O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c19-15(23)11-6-8-12(9-7-11)21-16(24)14-10-20-18(26)22(17(14)25)13-4-2-1-3-5-13/h1-10H,(H2,19,23)(H,20,26)(H,21,24) |
InChI Key |
XBDIQQVMNHDRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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